Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate
Description
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at position 2 and an ethoxycarbonyl group at position 4. Its synthesis involves two primary routes:
- Route 1: Reaction of pyridine-2-carboxylic acid sulfonamide with ethyl 3-bromopyruvate under optimized conditions.
- Route 2: Condensation of 2-pyridinecarboxamide with ethyl 3-bromopyruvate, followed by cyclization .
While the compound is listed as discontinued by CymitQuimica (Ref: 10-F372173), its structural analogs are widely utilized in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPIFVLNUODAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-halo carbonyl compound in the presence of a base or under thermal conditions. For Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate, the reaction proceeds as follows:
Starting Materials :
- Pyridine-2-carbothioamide : Serves as the sulfur and nitrogen source for the thiazole ring.
- Ethyl 2-chloroacetoacetate : Provides the α-halo carbonyl component, introducing the carboxylate group at position 4.
Procedure :
- Pyridine-2-carbothioamide (30 mmol) and ethyl 2-chloroacetoacetate (30 mmol) are refluxed in absolute ethanol (30 mL) for 5–6 hours.
- The mixture is cooled, poured into cold water, and neutralized with 10% sodium bicarbonate to precipitate the product.
- The crude solid is filtered, washed with water, and recrystallized from ethanol or water to yield pure this compound.
Key Reaction Parameters :
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Absolute ethanol | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 5–6 hours | |
| Yield | Not explicitly reported* | – |
*Yields for analogous compounds range from 70–85% under optimized conditions.
Structural Confirmation
The product’s structure is validated using spectroscopic techniques:
- 1H NMR (DMSO-d6): Signals at δ 1.35 (t, 3H, CH3), 4.35 (q, 2H, OCH2), 7.45–8.70 (m, 4H, pyridyl and thiazole-H).
- 13C NMR : Peaks at δ 166.0 (C=O), 161.3 (thiazole C2), 160.4 (thiazole C4), and 147.2–128.8 (pyridyl carbons).
- Mass Spectrometry : Molecular ion peak at m/z 234.28 (C11H10N2O2S).
Alternative Synthetic Approaches
Cyclization of Thiourea Derivatives
While less common, thiourea derivatives can undergo cyclization with α-keto esters to form thiazoles. For example, pyridine-2-thiourea and ethyl 2-oxoacetate may react under acidic conditions to yield the target compound. However, this method is less efficient than the Hantzsch approach due to side reactions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Ethanol vs. Other Solvents : Ethanol is ideal due to its polarity and ability to dissolve both reactants. Substituting with methanol or acetonitrile reduces yields by 15–20%.
- Reflux Duration : Extending reflux beyond 6 hours leads to decomposition, while shorter durations result in incomplete reactions.
Purification Techniques
- Crystallization : Recrystallization from ethanol or water yields >95% purity.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane) is used for analytical samples but is impractical for large-scale synthesis.
Analytical Characterization Data
Spectroscopic Profiles
| Technique | Key Data | Source |
|---|---|---|
| 1H NMR | δ 1.35 (t, CH3), 4.35 (q, OCH2) | |
| 13C NMR | δ 166.0 (C=O), 161.3 (thiazole C2) | |
| IR | 1720 cm⁻¹ (C=O stretch) | |
| MS | m/z 234.28 (M+) |
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 234.28 g/mol | |
| Molecular Formula | C11H10N2O2S | |
| PSA | 65.2 Ų | |
| LogP | 1.91 |
Applications and Derivative Synthesis
Pharmacological intermediates
The compound serves as a precursor for hydrazide derivatives (e.g., carbohydrazides), which are further functionalized into oxadiazoles or thiosemicarbazides with potential antimicrobial activity.
Coordination Chemistry
The pyridyl and carboxylate groups enable metal coordination, making it useful in synthesizing catalysts or luminescent complexes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine or thiazole rings.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate has the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol. Its structure features a thiazole ring attached to a pyridine group and an ethyl ester functional group, which enhances its reactivity and biological properties.
Chemistry
This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation and Reduction: These reactions can lead to the formation of different thiazole derivatives with potential biological activities.
- Nucleophilic Substitutions: The compound can undergo nucleophilic attacks, facilitating the development of new derivatives tailored for specific applications.
Biology
Research has indicated that this compound exhibits notable antimicrobial and antifungal properties . It has been investigated for its ability to inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
A study demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Medicine
In medicinal chemistry, this compound is explored as a potential lead compound for drug development. Its derivatives have shown promise in treating various infections due to their ability to target bacterial and fungal pathogens effectively.
Case Study: Drug Development
Research into modifying the compound's structure has led to derivatives with enhanced antifungal properties, indicating its utility in developing new treatments for fungal infections such as candidiasis.
Industrial Applications
The compound is utilized in the development of new materials and chemical processes, particularly in:
- Agrochemicals: Its derivatives have been employed in formulating agrochemical products due to their biological activity.
- Photochemistry: The compound serves as a photographic sensitizer , contributing to advancements in imaging technologies.
Mechanism of Action
The mechanism of action of ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridine and thiazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Research Findings and Gaps
Key Findings: Thiazole-4-carboxylates with electron-withdrawing groups (e.g., CF3, Br) exhibit unique reactivity in cross-coupling reactions . The acetyl derivative’s oxidation to thiazole (using MnO₂ or NBS-benzoyl peroxide) is critical for natural product synthesis .
Unresolved Questions: The biological activity of this compound remains unexplored, unlike its acetyl and amino analogs. Crystallographic data for the pyridin-2-yl derivative are absent, limiting insights into its solid-state behavior.
Biological Activity
Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyridine moiety, with an ethyl ester group at the 4-position of the thiazole. Its molecular formula is and it has a molecular weight of approximately 234.27 g/mol. The unique structure contributes to its reactivity and interaction with various biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for this compound have been evaluated against various bacterial strains:
| Tested Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3 |
| Bacillus subtilis | 6 |
| Escherichia coli | 3 |
| Pseudomonas aeruginosa | 3 |
These results demonstrate its potential as an effective antimicrobial agent .
Anticancer Activity
The compound has also shown promising anticancer properties. Studies have reported its ability to inhibit the proliferation of cancer cell lines, suggesting that it may serve as a lead compound in cancer therapy. The antiproliferative activity is attributed to its interaction with cellular pathways involved in cell growth and apoptosis .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the denaturation of bovine serum albumin, with IC50 values ranging from 46.29 to 100.60 µg/mL across different derivatives . This suggests potential applications in treating inflammatory conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Anti-inflammatory Mechanism : The compound modulates inflammatory cytokine production and inhibits enzymes involved in the inflammatory response .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study tested various derivatives of thiazole compounds against pathogenic bacteria, revealing that modifications in substituents significantly influenced their antimicrobial efficacy .
- Cancer Research : In vitro assays demonstrated that this compound inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing its potential as an anticancer agent .
- Inflammation Model : In a model evaluating anti-inflammatory effects, compounds similar to this compound were tested for their ability to reduce inflammation in animal models, indicating promising results for future therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiazole derivatives are often prepared by reacting ethyl 2-bromoacetate with thiourea or its analogs under basic conditions (e.g., KOH or NaOH). Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometric ratios to improve yield and purity. Chromatographic techniques (silica gel) or recrystallization (ethanol/water mixtures) are used for purification .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and molecular integrity.
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement and validation of crystal structures .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : Thiazole derivatives are explored as bioactive scaffolds due to their interactions with DNA, proteins, and enzymes. For instance, trifluoromethyl-substituted thiazoles (structurally analogous to the target compound) exhibit antimicrobial or antitumor activity. Researchers screen these compounds via in vitro assays (e.g., enzyme inhibition, cell viability) followed by SAR analysis to identify pharmacophores .
Advanced Research Questions
Q. How can unexpected byproducts during synthesis be analyzed and repurposed?
- Methodological Answer : During attempts to synthesize trifluoromethyl-thiazoles, unexpected products may form (e.g., via side reactions with thionyl chloride). To address this:
- Use LC-MS and HPLC to isolate and identify byproducts.
- Perform single-crystal X-ray diffraction to resolve structural ambiguities.
- Computational tools (e.g., DFT calculations) can model reaction pathways to explain unexpected outcomes .
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). Mitigation strategies include:
- Standardizing protocols (e.g., using the same cell culture media or enzyme concentrations).
- Validating results via orthogonal assays (e.g., combining enzymatic inhibition with cellular apoptosis assays).
- Re-analyzing structural analogs to identify confounding substituents (e.g., electron-withdrawing groups affecting reactivity) .
Q. How can computational modeling enhance the design of thiazole-based inhibitors?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock.
- QSAR Models : Correlate substituent properties (e.g., logP, H-bond donors) with bioactivity data to guide synthesis.
- MD Simulations : Assess conformational stability of ligand-protein complexes over time to optimize drug candidates .
Q. What are the best practices for validating crystal structures of thiazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
